N-(5-((2-((4-甲基噻唑-2-基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

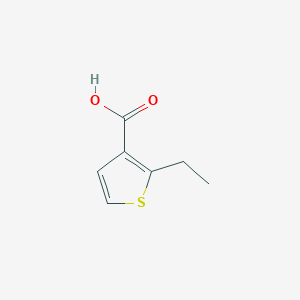

The compound “N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide” is a complex organic molecule that likely contains a thiazole ring structure . Thiazole is a five-membered ring containing nitrogen and sulfur atoms, and it is a key structure in many biologically active compounds . The 2-aminothiazole scaffold, in particular, is a characteristic structure in drug development, associated with several biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis

The thiazole ring in this compound, due to its aromaticity, has many reactive positions where various chemical reactions can occur . These reactions can include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .科学研究应用

抗癌活性

该化合物所属的2-氨基噻唑骨架,已成为医药化学和药物发现领域中一个很有前景的核心结构。 多种2-氨基噻唑衍生物已表现出对多种人类癌细胞系(包括乳腺癌、白血病、肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌和前列腺癌)的有效和选择性纳摩尔抑制活性 。研究人员一直在探索2-氨基噻唑的结构修饰,以增强其抗癌潜力。

PI3K和mTOR抑制

一种特异性衍生物,N-(2-氯-5-(2-乙酰氨基苯并[d]噻唑-6-基)吡啶-3-基)-4-氟苯磺酰胺,在口服给药时可作为PI3K和mTOR通路的双重抑制剂 。这些通路在细胞生长、增殖和存活中起着至关重要的作用,使该化合物与癌症治疗相关。

抗菌特性

虽然研究的重点主要集中在癌症研究,但2-氨基噻唑衍生物也表现出抗菌活性。 例如,研究人员合成了一系列2,4-二取代噻唑衍生物,并对其进行了体外抗菌活性筛选,针对细菌(如枯草芽孢杆菌、大肠杆菌)和真菌(如白色念珠菌、黑曲霉) 。

其他药理活性

除了抗癌和抗菌作用外,2-氨基噻唑衍生物还在其他各个领域展现出了潜力:

未来方向

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of 2-aminothiazole derivatives . This could include in vitro and in silico studies to better understand its mechanism of action and potential therapeutic applications .

作用机制

Target of Action

The compound, also known as N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown inhibitory activity against various cancerous cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, potentially disrupting the normal functioning of cancerous cells.

Result of Action

Given its potential inhibitory activity against various cancerous cell lines , it can be inferred that the compound may lead to the inhibition of growth or proliferation of these cells.

属性

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O4S3/c1-8-6-26-13(16-8)17-11(22)7-27-15-20-19-14(28-15)18-12(23)9-3-2-4-10(5-9)21(24)25/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBXKCBKOMZLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)

![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)